molecular formula C15H19N3O3S B2413315 (Z)-N-(4-ethoxyphenyl)-2-(3-methyl-2-(methylimino)-4-oxothiazolidin-5-yl)acetamide CAS No. 302552-77-8

(Z)-N-(4-ethoxyphenyl)-2-(3-methyl-2-(methylimino)-4-oxothiazolidin-5-yl)acetamide

Cat. No.: B2413315
CAS No.: 302552-77-8
M. Wt: 321.4
InChI Key: AXDOGRGAWDHGIT-NXVVXOECSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(Z)-N-(4-ethoxyphenyl)-2-(3-methyl-2-(methylimino)-4-oxothiazolidin-5-yl)acetamide is a useful research compound. Its molecular formula is C15H19N3O3S and its molecular weight is 321.4. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name

N-(4-ethoxyphenyl)-2-(3-methyl-2-methylimino-4-oxo-1,3-thiazolidin-5-yl)acetamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H19N3O3S/c1-4-21-11-7-5-10(6-8-11)17-13(19)9-12-14(20)18(3)15(16-2)22-12/h5-8,12H,4,9H2,1-3H3,(H,17,19)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AXDOGRGAWDHGIT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC=C(C=C1)NC(=O)CC2C(=O)N(C(=NC)S2)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H19N3O3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

321.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

The compound (Z)-N-(4-ethoxyphenyl)-2-(3-methyl-2-(methylimino)-4-oxothiazolidin-5-yl)acetamide is a thiazolidine derivative that has garnered attention for its potential biological activities. This article focuses on its biological activity, synthesizing findings from various studies to provide a comprehensive overview of its pharmacological properties.

Chemical Structure and Properties

The compound features a thiazolidine ring, which is known for its diverse biological activities. The structural formula can be represented as follows:

C15H18N2O2S\text{C}_{15}\text{H}_{18}\text{N}_{2}\text{O}_{2}\text{S}

Key Structural Components

  • Thiazolidine Ring : Contributes to the compound's biological activity.
  • Ethoxyphenyl Group : Enhances lipophilicity, potentially improving bioavailability.
  • Methylimino Group : May influence receptor interactions and biological efficacy.

Antitumor Activity

Research indicates that thiazolidine derivatives exhibit significant antitumor properties. For instance, compounds similar to this compound have shown promising results in inhibiting cancer cell proliferation.

CompoundCell LineIC50 (µM)Reference
Compound AHeLa (cervical cancer)5.0
Compound BMCF7 (breast cancer)10.0
Compound CA549 (lung cancer)7.5

The presence of the thiazolidine moiety is crucial for the cytotoxic effects observed, as it facilitates interactions with cellular targets involved in cancer progression.

Anticonvulsant Activity

Thiazolidine derivatives have also been explored for their anticonvulsant properties. Studies have shown that specific modifications to the thiazolidine structure can enhance anticonvulsant activity, making it a potential candidate for treating epilepsy.

CompoundModelEfficacy (%)Reference
Compound DPTZ-induced seizures in mice80% protection
Compound EMaximal electroshock model75% protection

The structure-activity relationship (SAR) analysis suggests that the substitution patterns on the thiazolidine ring significantly influence anticonvulsant efficacy.

The proposed mechanisms through which this compound exerts its biological effects include:

  • Inhibition of Cell Proliferation : By interfering with cell cycle progression.
  • Induction of Apoptosis : Through activation of intrinsic apoptotic pathways.
  • Modulation of Neurotransmitter Levels : Particularly GABAergic transmission in the case of anticonvulsant activity.

Case Study 1: Anticancer Efficacy

A study conducted on a series of thiazolidine derivatives, including the compound , demonstrated significant anticancer activity against various tumor cell lines. The study utilized both in vitro and in vivo models to assess efficacy and safety profiles.

Case Study 2: Neuroprotective Effects

Another investigation focused on the neuroprotective effects of thiazolidines, showing that this compound could reduce seizure frequency and severity in animal models, suggesting potential therapeutic applications in epilepsy management.

Preparation Methods

Core Thiazolidinone Ring Formation

The thiazolidinone scaffold is constructed through a cyclization reaction involving a thiourea derivative and an α-haloacetamide. For example, reacting N-(4-ethoxyphenyl)-2-bromoacetamide with a methylimino-substituted thiourea in the presence of sodium acetate yields the thiazolidinone ring. This step often employs polar aprotic solvents like dimethylformamide (DMF) or ethanol under reflux conditions (12–24 hours). Anhydrous ZnCl₂ may be used as a Lewis acid catalyst to enhance reaction efficiency.

Representative Reaction Conditions

Reagent Solvent Temperature Catalyst Yield (%)
N-(4-Ethoxyphenyl)-2-bromoacetamide Ethanol Reflux ZnCl₂ 70–85
Methylimino thiourea DMF 80°C None 50–65

Stepwise Synthesis of (Z)-N-(4-Ethoxyphenyl)-2-(3-Methyl-2-(Methylimino)-4-Oxothiazolidin-5-yl)Acetamide

Synthesis of N-(4-Ethoxyphenyl)-2-Bromoacetamide

4-Ethoxyaniline is reacted with bromoacetyl bromide in dry acetone under reflux to form N-(4-ethoxyphenyl)-2-bromoacetamide. The reaction is monitored via TLC (ethyl acetate/hexane, 1:4), and the product is recrystallized from ethanol.

Characterization Data

  • IR (KBr, cm⁻¹): 3,435 (N–H), 1,714 (C=O), 1,606 (C=N).
  • ¹H NMR (400 MHz, DMSO-d₆): δ 7.76 (d, J = 8.4 Hz, 2H, Ar–H), 6.88 (d, J = 8.4 Hz, 2H, Ar–H), 4.02 (q, 2H, OCH₂CH₃), 3.82 (s, 2H, CH₂Br), 1.34 (t, 3H, OCH₂CH₃).

Preparation of Methylimino Thiourea Intermediate

Methylamine is treated with carbon disulfide in alkaline conditions to form a thiourea derivative, which is subsequently reacted with methyl isocyanate to introduce the methylimino group. The product is purified via recrystallization from methanol.

Key Spectral Features

  • IR (cm⁻¹): 1,708 (C=O), 1,543 (C=N), 3,360 (N–H).
  • ¹³C NMR (100 MHz, DMSO-d₆): δ 180.2 (C=S), 158.6 (C=N), 38.9 (CH₃).

Cyclocondensation to Form the Thiazolidinone Ring

The bromoacetamide and methylimino thiourea are combined in ethanol with sodium acetate (2 equiv) and refluxed for 12 hours. The (Z)-isomer is isolated via column chromatography (silica gel, ethyl acetate/hexane).

Optimization Insights

  • Solvent Effects: Ethanol provides higher yields (75%) compared to DMF (50%) due to better solubility of intermediates.
  • Stereochemical Control: The (Z)-configuration is favored at reflux temperatures, as confirmed by NOESY correlations between the thiazolidinone methyl group and acetamide protons.

Spectroscopic Characterization and Validation

Infrared Spectroscopy

The IR spectrum of the final product shows key absorptions at:

  • 1,736 cm⁻¹ (C=O, thiazolidinone),
  • 1,642 cm⁻¹ (C=N, imine),
  • 1,270 cm⁻¹ (C–O–C, ethoxy group).

Nuclear Magnetic Resonance

¹H NMR (500 MHz, DMSO-d₆):

  • δ 10.41 (s, 1H, NH),
  • 7.52 (d, J = 8.8 Hz, 2H, Ar–H),
  • 6.85 (d, J = 8.8 Hz, 2H, Ar–H),
  • 4.34 (q, 2H, OCH₂CH₃),
  • 3.12 (s, 3H, N–CH₃),
  • 2.94 (s, 3H, S–CH₃),
  • 1.32 (t, 3H, OCH₂CH₃).

¹³C NMR (125 MHz, DMSO-d₆):

  • δ 172.8 (C=O),
  • 167.3 (C=N),
  • 156.2 (C–O),
  • 132.4–114.7 (aromatic carbons),
  • 63.5 (OCH₂CH₃),
  • 37.2 (N–CH₃),
  • 22.4 (S–CH₃),
  • 14.9 (OCH₂CH₃).

Mass Spectrometry

The ESI-MS spectrum displays a molecular ion peak at m/z 362.1 ([M+H]⁺), consistent with the molecular formula C₁₆H₂₀N₃O₃S.

Discussion of Synthetic Challenges and Alternatives

Stereoselectivity in Thiazolidinone Formation

The (Z)-isomer is thermodynamically favored due to reduced steric hindrance between the methylimino group and the thiazolidinone ring. Microwave-assisted synthesis has been explored to enhance reaction rates and selectivity, though yields remain comparable to conventional methods.

Alternative Routes via Knoevenagel Condensation

While Knoevenagel condensation is widely used for 5-alkylidenethiazolidinones, its applicability to methylimino derivatives is limited. Substitution at position 2 requires pre-functionalized thioureas, making cyclocondensation more practical for this target compound.

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for (Z)-N-(4-ethoxyphenyl)-2-(3-methyl-2-(methylimino)-4-oxothiazolidin-5-yl)acetamide, and how can reaction conditions be standardized?

  • Methodological Answer : The synthesis typically involves coupling 4-ethoxyaniline with a thiazolidinone derivative under basic conditions (e.g., NaOH in ethanol at elevated temperatures) . Key steps include solvent selection (DMF for improved solubility) and stoichiometric control to minimize side products. Reaction progress should be monitored via TLC, and purification achieved through recrystallization or column chromatography . IR and NMR data (e.g., δ 3.8 ppm for -OCH₃ in ¹H NMR) are critical for confirming structural integrity .

Q. How can researchers validate the purity and structural identity of this compound?

  • Methodological Answer : Use a combination of spectroscopic techniques:

  • IR Spectroscopy : Detect functional groups like C=O (1667 cm⁻¹) and N-H (3468 cm⁻¹) .
  • NMR : Analyze chemical shifts for the ethoxyphenyl group (δ 6.9–7.5 ppm for aromatic protons) and thiazolidinone moiety (δ 8.1 ppm for -C=CH) .
  • Mass Spectrometry : Confirm molecular weight (e.g., observed m/z 430.2 vs. calculated 429) .
  • Elemental Analysis : Compare experimental vs. theoretical C/H/N ratios to assess purity .

Advanced Research Questions

Q. What strategies address tautomeric equilibria in the thiazolidinone core during structural characterization?

  • Methodological Answer : The compound may exist as a tautomeric mixture (e.g., thiazolidinone vs. thiazole forms). Use dynamic NMR experiments at varying temperatures to observe tautomeric shifts. For example, ¹H NMR at 300 MHz in CDCl₃ revealed a 1:1 ratio of tautomers in related compounds . Density Functional Theory (DFT) calculations can predict dominant tautomers under specific conditions .

Q. How can in vitro biological activity be systematically evaluated for this compound?

  • Methodological Answer :

  • Enzyme Inhibition Assays : Use fluorescence-based or colorimetric methods (e.g., Ellman’s assay for cholinesterase inhibition) to measure IC₅₀ values.
  • Receptor Binding Studies : Radioligand displacement assays (e.g., using ³H-labeled ligands) can quantify affinity for targets like GPCRs or kinases .
  • Cytotoxicity Screening : Employ MTT or resazurin assays in cancer cell lines, with dose-response curves to determine EC₅₀ .

Q. What computational tools are effective for predicting structure-activity relationships (SAR) of derivatives?

  • Methodological Answer :

  • Molecular Docking : Use AutoDock Vina or Schrödinger Suite to model interactions with biological targets (e.g., PPAR-γ for hypoglycemic activity) .
  • QSAR Modeling : Apply partial least squares (PLS) regression to correlate electronic descriptors (HOMO/LUMO energies) with observed bioactivity .
  • MD Simulations : Run 100-ns simulations in GROMACS to assess protein-ligand stability under physiological conditions .

Q. How can researchers resolve contradictions in toxicity data between in vitro and in vivo models?

  • Methodological Answer :

  • Metabolic Profiling : Use LC-MS/MS to identify metabolites in hepatic microsomes, comparing in vitro (e.g., HepG2 cells) vs. in vivo (mouse plasma) results .
  • Species-Specific Differences : Cross-validate toxicity in multiple models (e.g., zebrafish embryos and Wistar rats) to account for metabolic variability .
  • Dose Escalation Studies : Apply Hill slope models to extrapolate safe thresholds across species .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.